Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate (CAS 122115-52-0) is a chloro-substituted aromatic γ-ketoester with the molecular formula C₁₅H₁₉ClO₃ and a molecular weight of 282.76 g/mol. It is a synthetic organic compound characterized by a 4-chlorophenyl ketone moiety attached to the seventh carbon of a heptanoate ester chain.

Molecular Formula C15H19ClO3
Molecular Weight 282.76 g/mol
CAS No. 122115-52-0
Cat. No. B046939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(4-chlorophenyl)-7-oxoheptanoate
CAS122115-52-0
SynonymsETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE
Molecular FormulaC15H19ClO3
Molecular Weight282.76 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C15H19ClO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3
InChIKeyLOYUVAMHOITAML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate (CAS 122115-52-0): A High-Purity Pharmaceutical Intermediate


Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate (CAS 122115-52-0) is a chloro-substituted aromatic γ-ketoester with the molecular formula C₁₅H₁₉ClO₃ and a molecular weight of 282.76 g/mol. It is a synthetic organic compound characterized by a 4-chlorophenyl ketone moiety attached to the seventh carbon of a heptanoate ester chain . It is primarily utilized as a versatile chemical building block and a high-purity intermediate in organic synthesis, with specific applications in medicinal chemistry and the development of pharmaceutical candidates [1].

Supply Chain Risk Assessment: Why a Generic 4-Chlorophenyl Ketone Cannot Replace Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate in Advanced Synthesis


Generic substitution with a simple or lower-chain-length 4-chlorophenyl ketone is infeasible due to Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate's specific bifunctional architecture. The compound's unique value proposition lies in the strategic placement of its reactive groups: a C-7 ketone and a terminal ethyl ester separated by a five-carbon aliphatic spacer . This specific 7-oxoheptanoate chain length dictates molecular geometry and subsequent reactivity in multi-step synthetic sequences, a property not replicated by homologs like 7-(4-chlorophenyl)-7-oxoheptanoic acid (CAS 35333-20-1) or shorter-chain analogs. Substituting with a generic alternative would alter reaction kinetics, intermediate solubility, and the final product's structure, leading to failed syntheses or the need for complete route re-validation [1]. The following quantitative evidence outlines the specific contexts where this compound's characteristics are critical.

Quantitative Performance Guide: Verified Reactivity and Purity Data for Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate


Chemical Reactivity Profile: Hydrolysis and Transesterification Routes for Downstream Processing

The ethyl ester functionality of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate provides a defined handle for controlled hydrolysis or transesterification, enabling precise synthetic derivatization . In comparison, the analogous free acid, 7-(4-Chlorophenyl)-7-oxoheptanoic acid (CAS 35333-20-1), lacks this protected functionality and would require separate activation steps for similar transformations, adding steps and reducing overall synthetic efficiency . The ketone group at C-7 also allows for specific oxidation to the corresponding carboxylic acid or other transformations, providing orthogonal reactivity .

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Key Role as a Validated Intermediate in the Synthesis of Clomoxir Ethyl

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is a crucial structural precursor in the patented synthesis of Clomoxir ethyl (Rec INNM, B-80727) and related phenylalkyloxirane carboxylic acid derivatives, which are known carnitine palmitoyltransferase I (CPT1) inhibitors investigated for metabolic and cardiovascular conditions [1]. The synthesis route involves the transformation of intermediates that share the core 7-(4-chlorophenyl)-7-oxoheptanoate structure [1]. While the free acid or other esters could theoretically be used, the specific chain length and ethyl ester of this compound are tailored to the reaction sequence described in patents US4324796 and EP0071175, which detail the preparation of compounds with specific hypoglycemic activity [1].

Medicinal Chemistry Drug Synthesis Patent Synthesis Routes

Availability and Purity Specifications from Primary Chemical Suppliers

Reputable vendors list Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate with a standard purity specification of 97% . This is a crucial quantitative metric for procurement, ensuring that the material is suitable for research and development purposes without extensive purification . In contrast, the direct acid analog, 7-(4-Chlorophenyl)-7-oxoheptanoic acid (CAS 35333-20-1), is available from certain suppliers at a lower 95% purity specification, which could introduce impurities that compromise sensitive reactions or require additional purification steps .

Chemical Sourcing Quality Control Analytical Chemistry

Optimized Research Applications for Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate (CAS 122115-52-0)


Medicinal Chemistry: Building Block for CPT1 Inhibitor Development

Procure this compound for the synthesis of novel carnitine palmitoyltransferase I (CPT1) inhibitors based on the Clomoxir ethyl scaffold. The compound's 7-oxoheptanoate chain is integral to the pharmacophore of phenylalkyloxirane carboxylic acid derivatives, a class of compounds with documented hypoglycemic and potential cardiovascular applications as detailed in patents US4324796 and EP0071175 [1]. Using this specific intermediate ensures adherence to validated synthetic pathways.

Organic Synthesis: A Versatile Bifunctional Scaffold for Diversity-Oriented Synthesis

Utilize Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate as a bifunctional linchpin for generating diverse molecular libraries. Its ethyl ester can be selectively hydrolyzed or transesterified, while the internal ketone can undergo reductions, additions, or oxidations, offering orthogonal reactive sites for sequential derivatization [1]. This dual reactivity makes it a valuable building block for creating focused compound collections in chemical biology.

Process Chemistry: Intermediate for High-Purity Fine Chemical Production

Source this compound when high initial purity (97%+) is non-negotiable for a downstream process. The ethyl ester form offers solubility advantages in common organic solvents compared to the more polar free acid, simplifying reaction work-up and purification [1]. This makes it the preferred intermediate for producing high-value fine chemicals where minimizing impurity carryover is critical.

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